molecular formula C6H12ClN3O3 B12053711 L-Histidine-13C6,15N3 hydrochloride monohydrate

L-Histidine-13C6,15N3 hydrochloride monohydrate

Cat. No.: B12053711
M. Wt: 218.57 g/mol
InChI Key: CMXXUDSWGMGYLZ-IGAOFGNQSA-N
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Description

L-Histidine-13C6,15N3 hydrochloride monohydrate is a stable isotope-labeled compound of L-Histidine. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it a valuable tool in various scientific research fields. L-Histidine is an essential amino acid, particularly important for infants, and plays a crucial role in protein synthesis and various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine-13C6,15N3 hydrochloride monohydrate involves the incorporation of stable isotopes of carbon and nitrogen into the L-Histidine molecule. The process typically starts with the synthesis of isotopically labeled precursors, which are then used in the chemical synthesis of L-Histidine. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions within the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure high purity and yield of the final product. The compound is then purified and crystallized to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions

L-Histidine-13C6,15N3 hydrochloride monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various derivatives of L-Histidine, which can be used in further research and applications .

Scientific Research Applications

L-Histidine-13C6,15N3 hydrochloride monohydrate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

L-Histidine-13C6,15N3 hydrochloride monohydrate exerts its effects by inhibiting mitochondrial glutamine transport. This inhibition affects various metabolic pathways and can be used to study the role of glutamine in cellular metabolism. The isotopic labeling allows for precise tracking and identification of the compound in complex biological systems .

Comparison with Similar Compounds

Similar Compounds

  • L-Histidine-13C6 hydrochloride monohydrate
  • L-Histidine-15N3 hydrochloride monohydrate
  • L-Histidine dihydrochloride
  • L-Methionine-13C5,15N
  • L-Proline-13C5,15N

Uniqueness

L-Histidine-13C6,15N3 hydrochloride monohydrate is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one isotope. It allows for more precise tracking and analysis in various research applications .

Properties

Molecular Formula

C6H12ClN3O3

Molecular Weight

218.57 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;;

InChI Key

CMXXUDSWGMGYLZ-IGAOFGNQSA-N

Isomeric SMILES

[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2].O.Cl

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl

Origin of Product

United States

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